molecular formula C10H6BrN3 B13676122 8-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline

8-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline

Cat. No.: B13676122
M. Wt: 248.08 g/mol
InChI Key: QUHSKDBZTIWJIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 8-bromoisoquinoline with triazole derivatives in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazoloisoquinoline derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .

Mechanism of Action

The mechanism by which 8-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline exerts its effects involves the induction of oxidative stress and DNA damage, leading to apoptosis in cancer cells. The compound upregulates pro-apoptotic genes such as p53 and Bax, which play crucial roles in the apoptotic pathway . Additionally, it can interact with specific molecular targets, including enzymes and receptors, to modulate their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline is unique due to the presence of the bromine atom, which can significantly alter its reactivity and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C10H6BrN3

Molecular Weight

248.08 g/mol

IUPAC Name

8-bromo-[1,2,4]triazolo[3,4-a]isoquinoline

InChI

InChI=1S/C10H6BrN3/c11-8-1-2-9-7(5-8)3-4-14-6-12-13-10(9)14/h1-6H

InChI Key

QUHSKDBZTIWJIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN3C2=NN=C3)C=C1Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.